molecular formula C23H19ClN2OS B2758551 N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide CAS No. 478049-51-3

N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide

Cat. No.: B2758551
CAS No.: 478049-51-3
M. Wt: 406.93
InChI Key: ASMOJBSFWGAKSW-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide is a synthetic indole derivative of interest in medicinal chemistry and life sciences research. The indole scaffold is a nitrogen-containing heterocyclic ring system that is ubiquitous in nature and is a privileged structure in drug discovery due to its wide range of biological activities . Researchers are particularly focused on developing new indole derivatives to overcome challenges in modern therapeutics, such as drug resistance and toxicity . Indole-based compounds are known to regulate numerous proteins and genes, and several, including sunitinib and panobinostat, have been approved by the US FDA as anticancer agents . The structure-activity relationship (SAR) of indoles indicates that substitutions at the C-3 atom, such as the carboxamide group in this compound, are critical for modulating its biological potential . This specific molecule features a 4-chlorophenyl carboxamide moiety and a (3-methylphenyl)sulfanyl group, making it a valuable chemical tool for probing biological pathways. Its primary research applications include use as a reference standard in analytical chemistry and as a key intermediate in the synthesis of more complex molecules for pharmacological screening. It is strictly for research use in laboratory settings and is not intended for human or veterinary use.

Properties

IUPAC Name

N-(4-chlorophenyl)-1-methyl-2-(3-methylphenyl)sulfanylindole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN2OS/c1-15-6-5-7-18(14-15)28-23-21(19-8-3-4-9-20(19)26(23)2)22(27)25-17-12-10-16(24)11-13-17/h3-14H,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASMOJBSFWGAKSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)SC2=C(C3=CC=CC=C3N2C)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Indole Core: The indole core can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the indole derivative.

    Attachment of the Sulfanyl Group: The sulfanyl group is often introduced via a thiolation reaction, where a thiol reacts with the indole derivative in the presence of a base.

    Formation of the Carboxamide: The final step involves the formation of the carboxamide group through the reaction of the indole derivative with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially converting it to an amine.

    Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃).

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

Chemistry

In chemistry, N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound is investigated for its potential pharmacological activities Indole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties

Medicine

In medicine, the compound is being studied for its potential therapeutic effects. Its ability to interact with biological targets such as enzymes and receptors makes it a candidate for drug development. Studies are focused on its efficacy, safety, and mechanism of action in treating various diseases.

Industry

Industrially, this compound may be used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, and ion channels. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application being studied, whether it is anti-inflammatory, antimicrobial, or anticancer.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Indole Derivatives

2-(Benzylsulfanyl)-N-(4-chlorophenyl)-1-methyl-1H-indole-3-carboxamide
  • Key difference : The C2 substituent is benzylsulfanyl instead of 3-methylphenylsulfanyl.
  • Molecular formula : C23H19ClN2OS (406.93 g/mol) .
N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide
  • Structure : Features a pyrimidine-sulfanyl-acetamide backbone instead of an indole core.
  • Crystal packing : Intramolecular N–H⋯N hydrogen bonds form S(7) ring motifs, with pyrimidine-benzene dihedral angles of 42.25° .
  • Relevance : Highlights the role of sulfanyl linkages in stabilizing molecular conformations, a feature shared with the target compound.

Functional Group Analogues

N-(4-Chlorophenyl)-N'-(3-methylphenyl)succinamide monohydrate
  • Structure : Contains a succinamide bridge connecting 4-chlorophenyl and 3-methylphenyl groups.
  • Dihedral angles : 16.6° (4-chlorophenyl/succinamide) and 22.8° (3-methylphenyl/succinamide), indicating moderate planarity .
  • Comparison : The carboxamide group in the target compound may exhibit similar hydrogen-bonding patterns but with greater rigidity due to the indole core.
(4-Nitrophenyl) N-(4-chlorophenyl) carbamate
  • Structure : Replaces the indole carboxamide with a carbamate group .
  • Contrast : Carbamates are more hydrolytically labile than carboxamides, impacting bioavailability.

Sulfanyl-Containing Compounds

3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(aryl)propanamides
  • Examples : Compounds 7c–7f () feature thiazole-oxadiazole-sulfanyl hybrids.
  • Properties : Melting points (134–178°C) and molecular weights (375–389 g/mol) suggest higher polarity than the target compound .
  • Significance : Sulfanyl groups enhance π-π stacking and hydrogen-bonding capabilities, critical for receptor interactions.

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound C24H20ClN2OS* 407.93 1-Me, 2-(3-MePhS), 3-(4-ClPhCONH) Indole core, sulfanyl linkage
2-(Benzylsulfanyl) analog C23H19ClN2OS 406.93 1-Me, 2-(BnS), 3-(4-ClPhCONH) Bulkier C2 substituent
N-(4-ClPh)-succinamide C17H17ClN2O3·H2O 342.79 Succinamide bridge Dihedral angles <23°, layered packing
7c–7f Propanamides C16–17H17–19N5O2S2 375–389 Thiazole-oxadiazole-sulfanyl High melting points (134–178°C)

*Inferred based on structural similarity to .

Key Research Findings and Implications

Sulfanyl Group Role : The sulfanyl moiety in the target compound likely enhances intermolecular interactions (e.g., hydrogen bonding, van der Waals forces), as seen in structurally related sulfanyl-acetamides and thiazole derivatives .

Chlorophenyl Impact: The 4-chlorophenyl group contributes to hydrophobic interactions and electron-withdrawing effects, a common feature in bioactive compounds (e.g., cannabinoid receptor ligands ).

Crystal Packing : While direct data on the target compound’s crystal structure are absent, analogs like N-(4-chlorophenyl)succinamide demonstrate that dihedral angles and hydrogen-bonding networks critically influence stability and solubility.

Biological Activity

N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide is a compound of interest due to its potential therapeutic applications, particularly in the fields of oncology and neuropharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core substituted with a 4-chlorophenyl group, a methyl group, and a sulfanyl moiety attached to a 3-methylphenyl group. Its molecular formula is C₁₉H₁₈ClN₃OS, with a molecular weight of approximately 367.88 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Cancer Cell Growth : Studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer) cells. The compound's mechanism includes the induction of apoptosis and cell cycle arrest at specific phases.
  • Antioxidant Properties : The presence of the sulfanyl group enhances the compound's ability to scavenge free radicals, contributing to its neuroprotective effects.

Anticancer Activity

A series of in vitro studies assessed the anticancer properties of this compound. The results are summarized in Table 1.

Cell Line IC₅₀ (μM) Mechanism
MCF-75.2Apoptosis induction
A5497.8Cell cycle arrest at G2/M phase
HCT1164.5Inhibition of proliferation

Table 1: Anticancer activity of this compound

Neuropharmacological Effects

The compound has also been studied for its neuropharmacological effects, particularly in models of depression and anxiety. In a mouse model subjected to acute stress, administration of the compound significantly reversed depressive-like behaviors and reduced neuroinflammation markers.

Case Studies

  • Study on MCF-7 Cells : A recent study investigated the effects of this compound on MCF-7 cells. The findings indicated that treatment with the compound led to a dose-dependent increase in apoptosis markers, including caspase activation and PARP cleavage.
  • Neuroprotective Effects : Another study focused on the neuroprotective potential of this compound against oxidative stress-induced neuronal damage. Results showed that it effectively reduced reactive oxygen species (ROS) levels and improved cell viability in neuronal cell cultures exposed to oxidative stress.

Q & A

Q. What are the standard synthetic routes for preparing N-(4-chlorophenyl)-1-methyl-2-[(3-methylphenyl)sulfanyl]-1H-indole-3-carboxamide, and what key reaction conditions are required?

The synthesis typically involves multi-step processes, such as:

  • Step 1 : Formation of the indole core via Fischer indole synthesis or palladium-catalyzed coupling reactions.
  • Step 2 : Introduction of the sulfanyl group at the 2-position using thiolation reagents (e.g., 3-methylbenzenethiol) under basic conditions (e.g., K₂CO₃ in DMF) .
  • Step 3 : Carboxamide formation via coupling of the indole-3-carboxylic acid derivative with 4-chloroaniline, employing activating agents like EDCI/HOBt .
    Critical conditions include inert atmospheres (N₂/Ar), temperature control (e.g., reflux in THF), and purification via column chromatography or recrystallization .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound’s structure?

  • NMR Spectroscopy : ¹H/¹³C NMR resolves substituent positions (e.g., distinguishing indole C-3 carboxamide from C-2 sulfanyl groups) .
  • X-ray Crystallography : SHELX software (e.g., SHELXL) refines crystal structures, particularly for resolving steric effects from the 3-methylphenylsulfanyl group .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular formula and detects synthetic intermediates .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s biological activity?

  • Structural Modifications : Systematically vary substituents (e.g., replace 4-chlorophenyl with fluorophenyl or adjust sulfanyl group steric bulk) and assess effects on target binding .
  • Bioassay Design : Use in vitro assays (e.g., enzyme inhibition or receptor binding) paired with computational docking (e.g., AutoDock Vina) to correlate substituent changes with activity trends .
  • Data Interpretation : Compare analogs like N-(3-chloro-4-methylphenyl) imidazole derivatives () to identify pharmacophore requirements .

Q. What computational strategies are recommended for predicting this compound’s pharmacokinetic properties?

  • ADME Modeling : Tools like SwissADME predict logP, solubility, and metabolic stability based on sulfanyl and carboxamide groups .
  • Molecular Dynamics (MD) Simulations : Analyze membrane permeability using lipid bilayer models (e.g., GROMACS) to assess the impact of the hydrophobic 3-methylphenyl group .

Q. How can crystallographic data resolve contradictions in reported molecular conformations?

  • Twinned Data Refinement : Use SHELXL’s twin refinement options to address overlapping peaks in crystals with rotational disorder .
  • Hydrogen Bonding Analysis : Compare packing motifs (e.g., N–H···O interactions in carboxamide groups) across polymorphs to explain conformational variability .

Q. What methodologies are suitable for analyzing regioselectivity challenges during sulfanyl group introduction?

  • Kinetic vs. Thermodynamic Control : Monitor reaction intermediates via LC-MS to determine whether sulfanyl addition favors C-2 (kinetically) or C-4 (thermodynamically) positions .
  • Directing Group Strategies : Use temporary protecting groups (e.g., Boc on indole N-1) to steer sulfanyl placement .

Q. How can researchers address discrepancies in biological activity data across studies?

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, concentration ranges) from independent studies to identify protocol-dependent variability .
  • Dose-Response Validation : Replicate key experiments (e.g., IC₅₀ measurements) under standardized conditions to confirm activity trends .

Method Development Questions

Q. What analytical methods are recommended for quantifying this compound in complex matrices?

  • HPLC-MS : Use C18 columns with gradient elution (ACN/H₂O + 0.1% formic acid) and SRM (selected reaction monitoring) for high sensitivity .
  • Calibration Standards : Include structurally similar internal standards (e.g., deuterated analogs) to correct for matrix effects .

Q. How can green chemistry principles be applied to improve the synthesis of this compound?

  • Solvent Optimization : Replace DMF with cyclopentyl methyl ether (CPME) for thiolation steps to reduce environmental impact .
  • Catalytic Methods : Explore Cu/Iridium catalysts for C–S bond formation to minimize stoichiometric waste .

Data Interpretation and Validation

Q. What statistical approaches are critical for validating SAR or QSAR models for this compound?

  • Cross-Validation : Use k-fold or leave-one-out methods to assess model robustness against overfitting .
  • External Validation : Test models on novel analogs (e.g., ’s pyrazole derivatives) to ensure generalizability .

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